molecular formula C9H11NOS B2870180 Pyrrolidin-1-yl(thiophen-3-yl)methanone CAS No. 78909-14-5

Pyrrolidin-1-yl(thiophen-3-yl)methanone

Cat. No.: B2870180
CAS No.: 78909-14-5
M. Wt: 181.25
InChI Key: DPTMLBYTVOPWET-UHFFFAOYSA-N
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Description

“Pyrrolidin-1-yl(thiophen-3-yl)methanone” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of its elements . The compound also contains a thiophene ring, which is a five-membered ring with sulfur as one of its elements .


Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and other reagents was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C until the reaction was completed .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction analysis . The geometric data obtained from these analyses are very close to the results calculated for the optimized structure using density functional theory .


Chemical Reactions Analysis

Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Characterization

  • Organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related derivatives have been synthesized and characterized. These complexes were studied for their antimicrobial activities, indicating potential as drugs with better antibacterial activities compared to other organotin(IV) derivatives (Singh, Singh, & Bhanuka, 2016).

Spectroscopic Properties

  • The spectroscopic properties of certain methanone compounds, including 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanone, have been extensively studied in different solvents. These studies help in understanding the electronic absorption, excitation, and fluorescence properties, providing insights into their molecular behavior (Al-Ansari, 2016).

Enzyme Inhibitory Activity

  • Thiophene-based heterocyclic compounds, including derivatives of pyrrolidin-1-yl)methanone, have been designed and evaluated for their enzyme inhibitory activities. These compounds show significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).

Molecular Docking Analysis

  • A series of novel aryl (4-aryl-1H-pyrrol-3-yl)(thiophen-2-yl)methanone derivatives have been synthesized and subjected to molecular docking studies. These compounds exhibit potential as anti-inflammatory and anti-ulcer agents, with significant binding affinities for enzymes like COX-1 and COX-2 (Pasha, Mondal, & Panigrahi, 2020).

Anticonvulsant Agents

  • Methanone derivatives, specifically (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, have been studied for their anticonvulsant activities. One compound in particular showed potent anticonvulsant activity with a high protective index, indicating potential use in treating convulsions (Malik & Khan, 2014).

Mechanism of Action

While the specific mechanism of action for “Pyrrolidin-1-yl(thiophen-3-yl)methanone” is not mentioned in the retrieved papers, it’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Safety information for similar compounds suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

pyrrolidin-1-yl(thiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(8-3-6-12-7-8)10-4-1-2-5-10/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTMLBYTVOPWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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